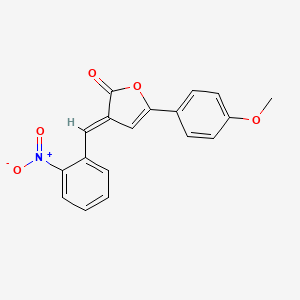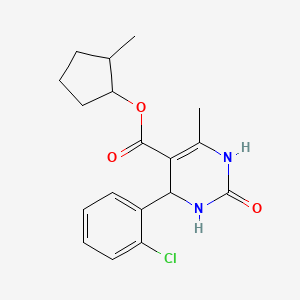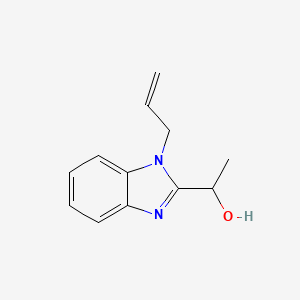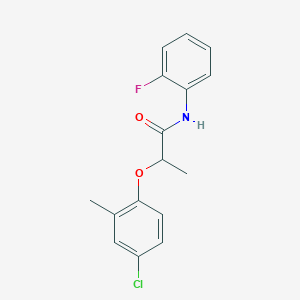
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPA is a member of the family of N-acylphenylalanines, which are known to possess anti-inflammatory and analgesic properties. In
作用機序
The exact mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to improve motor function and reduce neuronal cell death in animal models of Parkinson's disease. In addition, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in lab experiments is its potential therapeutic properties. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have neuroprotective, anti-inflammatory, analgesic, and anticancer properties, which make it a promising compound for further study. However, one limitation of using N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in lab experiments is its complex synthesis method. The multi-step process requires expertise in organic chemistry and may be difficult to replicate in some labs.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. One direction is to further explore its potential therapeutic properties in various fields of research, such as neurology, pharmacology, and oncology. Another direction is to investigate the mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in more detail, which could lead to the development of more effective therapies. Additionally, future studies could focus on improving the synthesis method of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide to make it more accessible for research purposes.
合成法
The synthesis of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-methoxy-4-propoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-furylmethyl)amine to produce N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been studied for its anti-inflammatory and analgesic properties in the field of pharmacology. In addition, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been explored for its potential anticancer properties in the field of oncology.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-8-22-15-7-6-13(10-16(15)20-2)11-17(19)18-12-14-5-4-9-21-14/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZQGFADFBAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)


![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

